5-(2-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid, Mixture of diastereomers
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Overview
Description
5-(2-Methylcyclopropyl)-1,2-oxazole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a 2-methylcyclopropyl group attached to an oxazole ring. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. The presence of the oxazole ring makes it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-methylcyclopropylamine with a suitable carboxylic acid derivative under acidic conditions. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, and heating to promote the formation of the oxazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methylcyclopropyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound, potentially leading to the formation of new stereoisomers.
Substitution: Substitution reactions at the oxazole ring or the methyl group can introduce new substituents, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological and chemical properties, making them useful in various applications.
Scientific Research Applications
Chemistry: In chemistry, 5-(2-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural similarity to other biologically active molecules allows it to serve as a tool in understanding biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, 5-(2-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-(2-methylcyclopropyl)-1,2-oxazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
2-Methylcyclopropylacetic acid: A related compound with a similar cyclopropyl group but lacking the oxazole ring.
1,2-Oxazole-3-carboxylic acid: A simpler oxazole derivative without the methyl group on the cyclopropyl ring.
Uniqueness: 5-(2-Methylcyclopropyl)-1,2-oxazole-3-carboxylic acid is unique due to the combination of the methylcyclopropyl group and the oxazole ring. This combination provides distinct chemical and biological properties that are not found in the simpler related compounds.
Properties
CAS No. |
1934415-90-3 |
---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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